![molecular formula C17H11BrN2O2 B2553176 6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926260-32-4](/img/structure/B2553176.png)

6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

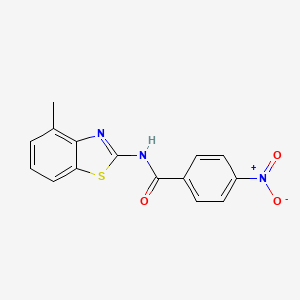

“6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 926260-32-4 . It has a molecular weight of 355.19 and its IUPAC name is 6-bromo-2-[(E)-2-(3-pyridinyl)ethenyl]-4-quinolinecarboxylic acid . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)/b5-3+ . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight is 355.19 . More specific physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the search results.Applications De Recherche Scientifique

Anticancer Properties

This compound has garnered attention due to its potential as an anticancer agent. Researchers have investigated its inhibitory effects on specific cancer-related pathways, including EGFR and HER2. Preliminary studies suggest that it may interfere with tumor growth and metastasis .

Antimicrobial Activity

6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid exhibits promising antimicrobial properties. Derivatives of this compound, such as 1a and 1b, have demonstrated good activity against various pathogens .

Drug Design and Synthesis

Scientists have explored the design and synthesis of related quinoline derivatives, including this compound. Its unique structure makes it an interesting candidate for drug development. Researchers investigate modifications to enhance its bioactivity and selectivity .

Biological Assays and Target Validation

Scientists use this compound in biological assays to validate specific targets. Its effects on cellular processes, signaling pathways, and protein interactions are investigated to uncover potential therapeutic applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The specific hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The compound “6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid” has been evaluated for its inhibitory activity against EGFR and HER2 . These are important targets in cancer therapy as they play crucial roles in cell proliferation and survival.

Mode of Action

Given its inhibitory activity against egfr and her2, it may interfere with the signaling pathways mediated by these receptors, leading to inhibited cell proliferation and survival .

Biochemical Pathways

Egfr and her2 are involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways, which regulate cell proliferation, survival, and differentiation .

Result of Action

Inhibition of egfr and her2 typically results in decreased cell proliferation and increased apoptosis .

Propriétés

IUPAC Name |

6-bromo-2-[(E)-2-pyridin-3-ylethenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLWOMPGSDDIDN-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)

![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)

![Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2553110.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)

![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)

![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)